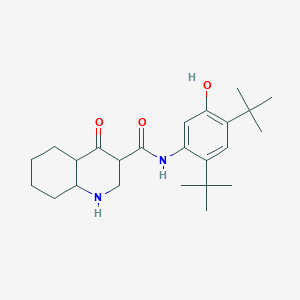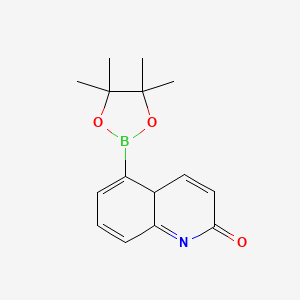
myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) is a chemical compound derived from myo-inositol, a naturally occurring carbohydrateIt is widely distributed in plants, particularly in seeds and grains, where it serves as a storage form of phosphorus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) typically involves the phosphorylation of myo-inositol. This process can be achieved through various methods, including enzymatic and chemical phosphorylation. Enzymatic phosphorylation often utilizes phytases, which are enzymes that catalyze the hydrolysis of phytic acid . Chemical phosphorylation can involve the use of phosphorus oxychloride or other phosphorylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of phytic acid from plant sources, followed by its conversion to the potassium salt form. This process typically includes steps such as extraction, purification, and crystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) undergoes various chemical reactions, including hydrolysis, dephosphorylation, and complexation. Hydrolysis reactions are catalyzed by phytases, leading to the sequential removal of phosphate groups . Dephosphorylation can also occur under acidic or alkaline conditions.
Common Reagents and Conditions: Common reagents used in these reactions include phytases, acids, and bases. For example, phytases catalyze the hydrolysis of phytic acid, while acids and bases can facilitate dephosphorylation .
Major Products Formed: The major products formed from these reactions include lower inositol phosphates, such as inositol pentakisphosphate, inositol tetrakisphosphate, and inositol trisphosphate .
Wissenschaftliche Forschungsanwendungen
myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying phosphorylation and dephosphorylation processes . In biology, it is studied for its role in cellular signaling and regulation . In medicine, it has been investigated for its potential anticancer properties and its ability to modulate insulin resistance . In industry, it is used as an additive in animal feed to enhance nutrient absorption .
Wirkmechanismus
The mechanism of action of myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) involves its interaction with various molecular targets and pathways. It acts as a phosphate donor in phosphorylation reactions and participates in cellular signaling pathways . It also has antioxidant properties and can chelate metal ions, which may contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other inositol phosphates, such as inositol pentakisphosphate, inositol tetrakisphosphate, and inositol trisphosphate . These compounds share a similar structure but differ in the number of phosphate groups attached to the inositol ring.
Uniqueness: myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) is unique due to its high phosphate content and its ability to participate in multiple biochemical processes. Its stability and abundance in nature also make it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H18K2O24P6 |
|---|---|
Molekulargewicht |
738.23 g/mol |
InChI |
InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);; |
InChI-Schlüssel |
JALMYICHFPMRFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K].[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-](/img/structure/B12354878.png)

![(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B12354897.png)




![11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354911.png)
![2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12354915.png)

![(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone](/img/structure/B12354921.png)
![2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12354926.png)
![Methyl3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B12354940.png)

